![molecular formula C10H20ClNO4 B579124 (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride CAS No. 16948-36-0](/img/structure/B579124.png)
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride
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Overview
Description
“®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride” is a chemical compound with the CAS Number: 16948-36-0. It has a molecular weight of 253.73 and its molecular formula is C10H20ClNO4 . It is a solid substance that is stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 5-tert-butyl 1-methyl (2R)-2-aminopentanedioate hydrochloride . Its Inchi Code is 1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 and the Inchi Key is YIFPACFSZQWAQF-OGFXRTJISA-N .Scientific Research Applications
H-D-Glu(OtBu)-OMe.HCl: , also known as ®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride, is a derivative of glutamic acid. Here’s a comprehensive analysis of its scientific research applications, focusing on six unique fields:
Ergogenic Supplements
This compound has been used as an ergogenic supplement to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Scaffold
It serves as a scaffold for the synthesis of complex compounds, providing a versatile building block in the preparation of research chemicals and specialty chemicals .
Chemical Reactions
H-D-Glu(OtBu)-OMe.HCl is highly reactive and can be used in reactions involving metal salts or organic reagents .
Cross-Species Protein Activity
It may be involved in studies investigating cross-species activity of proteins, such as human cytokines producing responses in mouse cell lines and vice versa .
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
H-D-Glu(OtBu)-OMe.HCl, also known as ®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride or 5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride, is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a crucial role in neuronal activation .
Mode of Action
The compound is known to influence the secretion of anabolic hormones . These hormones are responsible for the growth and development of muscle tissues. By influencing their secretion, H-D-Glu(OtBu)-OMe.HCl can potentially enhance muscle growth and performance .
Biochemical Pathways
H-D-Glu(OtBu)-OMe.HCl, being a derivative of glutamic acid, may be involved in the glutamate metabolic pathway . This pathway is crucial for the synthesis and degradation of glutamate, a key neurotransmitter in the central nervous system .
Pharmacokinetics
The pharmacokinetic properties of H-D-Glu(OtBu)-OMeAs a derivative of glutamic acid, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects make it beneficial as an ergogenic dietary substance .
properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679345 |
Source
|
Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride | |
CAS RN |
16948-36-0 |
Source
|
Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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